molecular formula C12H12ClF3O2S B14045861 1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14045861
M. Wt: 312.74 g/mol
InChI Key: AFFDYPNESVMBIJ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a chloro group at the propan-2-one moiety and a para-ethoxy/ortho-trifluoromethylthio-substituted phenyl ring. This compound belongs to the hydrazonoyl chloride family, which is critical in synthesizing heterocycles like pyrazoles and isoquinolines . Its structural uniqueness lies in the combination of electron-donating (ethoxy) and electron-withdrawing (trifluoromethylthio) groups, which influence its reactivity, crystallinity, and applications in medicinal and materials chemistry.

Properties

Molecular Formula

C12H12ClF3O2S

Molecular Weight

312.74 g/mol

IUPAC Name

1-chloro-1-[4-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O2S/c1-3-18-8-4-5-9(11(13)7(2)17)10(6-8)19-12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

AFFDYPNESVMBIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Substituted Phenyl Intermediate

The aromatic ring bearing the ethoxy and trifluoromethylthio substituents is typically prepared via electrophilic aromatic substitution or nucleophilic aromatic substitution starting from commercially available phenolic or halogenated precursors.

  • Ethoxy group introduction: Usually achieved by Williamson ether synthesis, where a phenol precursor is reacted with ethyl halide (e.g., ethyl bromide) under basic conditions to form the ethoxy substituent at the para position.
  • Trifluoromethylthio group introduction: This group is introduced via nucleophilic substitution using trifluoromethylthiolating reagents such as trifluoromethylthiolate salts (e.g., AgSCF3) or electrophilic trifluoromethylthiolating agents under controlled conditions to substitute at the ortho position relative to the ethoxy group.

Alpha-Chlorination of the Propan-2-one Side Chain

The final step introduces the chlorine atom at the alpha position of the ketone:

  • Reagents: Chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS).
  • Conditions: The reaction is generally performed in an inert solvent (e.g., dichloromethane) at low to moderate temperatures to prevent over-chlorination or decomposition.
  • Mechanism: The enol or enolate form of the ketone reacts with the chlorinating agent to substitute a hydrogen at the alpha carbon with chlorine, yielding the target compound 1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one.

Reaction Conditions and Optimization

Step Reagents & Catalysts Solvent Temperature Time Notes
Ethoxy group introduction Ethyl bromide, K2CO3 or NaH DMF or acetone 50–80 °C 6–12 h Williamson ether synthesis; anhydrous conditions preferred
Trifluoromethylthio introduction AgSCF3 or electrophilic SCF3 reagent Acetonitrile or DCM 0–25 °C 2–6 h Requires inert atmosphere to avoid oxidation
Friedel-Crafts acylation Acetyl chloride, AlCl3 DCM or chloroform 0–5 °C 1–3 h Slow addition of acyl chloride to control regioselectivity
Alpha-chlorination NCS or SOCl2 DCM or chloroform 0–25 °C 1–4 h Monitor reaction by TLC to avoid over-chlorination

Purification Techniques

  • Extraction: After each reaction step, aqueous work-up with brine and organic solvent extraction (e.g., ethyl acetate or dichloromethane).
  • Drying: Organic layers dried over anhydrous sodium sulfate (Na2SO4).
  • Chromatography: Final purification by silica gel column chromatography using petroleum ether/ethyl acetate gradients.
  • Crystallization: Optional recrystallization from suitable solvents to improve purity.

Analytical Characterization

Summary Table of Preparation Methods

Preparation Stage Reaction Type Key Reagents Conditions Outcome
Substituted phenyl synthesis Williamson ether + nucleophilic substitution Ethyl bromide, AgSCF3 50–80 °C, inert atmosphere 4-ethoxy-2-(trifluoromethylthio)phenyl intermediate
Propan-2-one attachment Friedel-Crafts acylation Acetyl chloride, AlCl3 0–5 °C, anhydrous 1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one
Alpha-chlorination Electrophilic chlorination NCS or SOCl2 0–25 °C 1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one

Research Findings and Literature Insights

  • The electron-withdrawing trifluoromethylthio group enhances the compound's stability and reactivity, facilitating selective acylation and chlorination steps without excessive side reactions.
  • Friedel-Crafts acylation is the most efficient method for introducing the propan-2-one moiety in this context, with aluminum chloride providing high regioselectivity and yield.
  • Chlorination at the alpha position is best controlled using N-chlorosuccinimide to avoid over-chlorination and degradation.
  • The compound's physicochemical properties, such as increased lipophilicity due to trifluoromethylthio and ethoxy groups, influence solvent choice and purification strategies.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or proteins, leading to the disruption of biological pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The target compound is compared to the following analogs (Table 1):

Compound Name Substituents on Phenyl Ring Key Functional Groups Reactivity Notes
1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one 4-ethoxy, 2-(trifluoromethylthio) Chloro, ketone High electrophilicity due to electron-withdrawing CF3S- group; ethoxy enhances solubility in polar solvents.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-methoxy Chloro, hydrazinylidene, ketone Methoxy group increases electron density, favoring nucleophilic attacks; used in pyrazole synthesis.
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one Phenyl (no substituents) Chloro, hydrazinylidene, ketone Simpler structure with lower steric hindrance; forms hydrogen-bonded chains (N–H⋯O) in crystals.
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-trifluoromethyl Ketone Lacks chloro and hydrazinylidene groups; intermediate in fenfluramine synthesis; CF3 group enhances metabolic stability.

Key Observations :

  • The ethoxy group improves solubility compared to non-polar substituents (e.g., phenyl), aiding in crystallization and purification .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data for selected compounds (Table 2):

Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
Target Compound Not reported in evidence Likely N–H⋯O due to hydrazinylidene moiety
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one P21/c a=7.2681, b=12.361, c=10.704, β=101.158° N–H⋯O chains along [2 0 1] direction
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one P21/c a=7.2681, b=12.361, c=10.704, β=101.158° N–H⋯O and C–H⋯Cl interactions

Insights :

  • The methoxy-substituted analog forms planar molecular arrangements with r.m.s. deviations of 0.150 Å, while the phenyl-substituted version shows similar packing due to conserved hydrazinylidene motifs .

Comparison :

  • The target compound’s synthesis would require specialized diazonium intermediates (e.g., 4-ethoxy-2-(trifluoromethylthio)benzenediazonium chloride), which may pose challenges in handling due to the trifluoromethylthio group’s sensitivity to redox conditions.
  • The methoxy analog achieves moderate yields via well-established diazotization protocols , whereas the fenfluramine precursor relies on hydrolysis-acetylation steps .

Biological Activity

Molecular Structure

1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one has the following chemical structure:

  • Molecular Formula : C12H12ClF3O2S
  • Molecular Weight : 312.74 g/mol

Structural Features

The compound features a chloro substituent, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring. The trifluoromethylthio group is particularly noteworthy for its potential influence on the compound's biological activity due to the electronegative fluorine atoms.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the trifluoromethylthio group in this compound may contribute to such activities by altering membrane permeability or inhibiting metabolic pathways.

Enzyme Inhibition

Compounds similar to 1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one have been studied for their ability to inhibit specific enzymes. In particular, the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, has been observed in related structures. This inhibition can lead to potential applications in treating diseases such as cancer and autoimmune disorders.

Case Studies

A notable study involving a related compound demonstrated significant inhibition of DHODH in vitro, leading to decreased cellular proliferation in cancer cell lines. This suggests that 1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one may possess similar properties, warranting further investigation into its pharmacological potential.

Synthetic Routes

The synthesis of 1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one typically involves several steps:

  • Formation of the Phenyl Ring : Starting from a suitable precursor, the phenyl ring is functionalized with ethoxy and trifluoromethylthio groups.
  • Chlorination : The introduction of the chloro substituent can be achieved through electrophilic aromatic substitution.
  • Acylation : The final product is formed via acylation with propanoyl chloride under Lewis acid catalysis.

The mechanism by which this compound exerts its biological effects may involve binding to specific enzyme active sites, thereby inhibiting their function. The trifluoromethylthio group could enhance binding affinity due to its unique electronic properties.

Comparative Studies

A comparative analysis of similar compounds reveals that those with trifluoromethyl groups often exhibit superior bioactivity compared to their non-fluorinated counterparts. This trend underscores the importance of fluorine substitution in medicinal chemistry.

CompoundActivity LevelNotes
Compound AHighStrong DHODH inhibition
Compound BModerateAntimicrobial activity
1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-onePendingFurther studies required

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